

Bcat-IN-2 and Branched-Chain Amino Acid Catabolism: A Technical Guide

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Compound of Interest		
Compound Name:	Bcat-IN-2	
Cat. No.:	B10828188	Get Quote

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Abstract

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, nutrient signaling, and energy homeostasis. The catabolism of BCAAs is a tightly regulated process, with the initial and reversible step catalyzed by branched-chain aminotransferases (BCATs). Dysregulation of BCAA catabolism has been implicated in various metabolic diseases, including obesity, insulin resistance, and certain cancers, making the enzymes in this pathway attractive therapeutic targets. This technical guide provides an in-depth overview of **Bcat-IN-2**, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), and its role in the context of BCAA catabolism. We will delve into the quantitative data characterizing **Bcat-IN-2**, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to Branched-Chain Amino Acid (BCAA) Catabolism

The breakdown of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle, unlike most other amino acids which are catabolized in the liver.[1][2] This pathway not only serves to generate energy but also provides precursors for the synthesis of other molecules. The catabolic pathway can be broadly divided into three main stages:



- Transamination: The first step is a reversible reaction catalyzed by branched-chain aminotransferases (BCATs), where the amino group from a BCAA is transferred to αketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[3] There are two main isoforms of BCAT: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[2]
- Oxidative Decarboxylation: The BCKAs then undergo irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism.[3]
- Further Metabolism: The resulting acyl-CoA derivatives are further metabolized through a series of reactions to ultimately produce intermediates for the citric acid cycle and gluconeogenesis, such as acetyl-CoA and succinyl-CoA.[2]

The regulation of BCAA catabolism is crucial for maintaining metabolic health. Elevated levels of BCAAs in circulation have been associated with insulin resistance and an increased risk of type 2 diabetes.[3]

Bcat-IN-2: A Selective BCATm Inhibitor

Bcat-IN-2 is a potent and selective, orally active small molecule inhibitor of mitochondrial branched-chain aminotransferase (BCATm).[4] Its ability to selectively target BCATm provides a valuable tool for studying the specific roles of this mitochondrial isoform in BCAA metabolism and related pathologies.

Quantitative Data for Bcat-IN-2

The following tables summarize the key quantitative data for **Bcat-IN-2**, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of Bcat-IN-2



Target	Parameter	Value	Reference
BCATm	pIC50	7.3	[4]
BCATc	pIC50	6.6	[4]
BCATm (in differentiated primary human adipocytes)	pIC50	6.5	[4]

Table 2: In Vivo Pharmacokinetics of Bcat-IN-2 in Mice

Parameter	Value	Dosing Route	Reference
Bioavailability (F)	100%	5 mg/kg p.o. and 1 mg/kg i.v.	[4]
Half-life (t1/2)	9.2 hours	5 mg/kg p.o. and 1 mg/kg i.v.	[4]
Clearance (CI)	0.3 mL/min/kg	5 mg/kg p.o. and 1 mg/kg i.v.	[4]

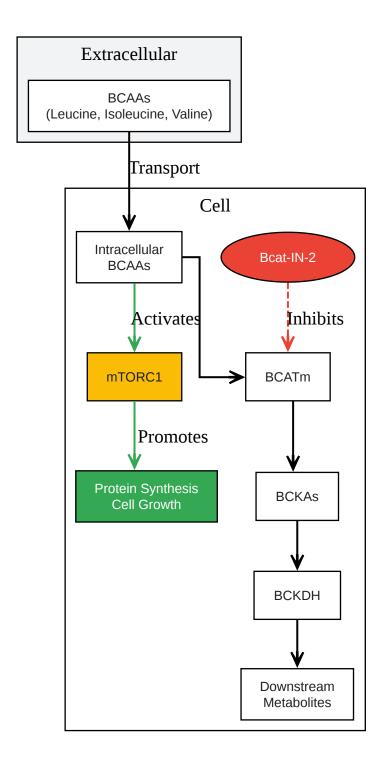
Table 3: In Vivo Pharmacodynamic Effect of Bcat-IN-2 in Mice

Dose (p.o.)	Effect on Leucine Levels	Reference
100 mg/kg	Increased from 473 μM to 1.2 mM	[4]

Signaling Pathways Modulated by Bcat-IN-2

The inhibition of BCATm by **Bcat-IN-2** leads to an accumulation of BCAAs, particularly leucine, which is a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[1][2][3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.





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